

An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)nicotinaldehyde

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Compound of Interest

Compound Name: 2-Methyl-6-(trifluoromethyl)nicotinaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-Methyl-6-(trifluoromethyl)nicotinaldehyde**, a key building block in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, a representative synthesis protocol, and its applications in modern research and development.

Molecular Structure and Identification

2-Methyl-6-(trifluoromethyl)nicotinaldehyde, with the IUPAC name 2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde, is a substituted pyridine derivative.^[1] Its structure features a pyridine ring functionalized with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and an aldehyde group at the 3-position. The presence of the electron-withdrawing trifluoromethyl group and the aldehyde functionality makes this molecule a versatile intermediate for various chemical transformations.

The molecular formula of this compound is $C_8H_6F_3NO$.^[1] It is identified by the CAS Number 545394-83-0.^[1]

Caption: 2D structure of **2-Methyl-6-(trifluoromethyl)nicotinaldehyde**.

Physicochemical Properties

Understanding the physicochemical properties of **2-Methyl-6-(trifluoromethyl)nicotinaldehyde** is crucial for its handling, storage, and application in synthesis.

Property	Value	Source
Molecular Weight	189.13 g/mol	N/A
Molecular Formula	C ₈ H ₆ F ₃ NO	[1]
CAS Number	545394-83-0	[1]
IUPAC Name	2-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde	[1]
Appearance	Solid	[2]
Purity	≥95%	[1]
Solubility	Sparingly soluble in water (6.1E-4 g/L at 25°C)	[2]
Storage	Store under inert gas (nitrogen or argon) at 2-8°C. Air sensitive.	[2]

Synthesis Protocol: A Representative Method

While a specific, peer-reviewed synthesis protocol for **2-Methyl-6-(trifluoromethyl)nicotinaldehyde** is not readily available in the searched literature, a general and widely applicable method for the synthesis of similar nicotinaldehyde derivatives is the oxidation of the corresponding alcohol. The following protocol is an adaptation of a known procedure for a structurally related compound and serves as a robust starting point for its synthesis.[3][4]

The foundational logic for this experimental choice lies in the mild and selective nature of manganese dioxide (MnO₂) as an oxidizing agent for converting allylic and benzylic alcohols to their corresponding aldehydes without over-oxidation to carboxylic acids.



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Caption: Experimental workflow for the synthesis of **2-Methyl-6-(trifluoromethyl)nicotinaldehyde**.

Step-by-Step Methodology:

- **Reactant Preparation:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol in a suitable solvent like dichloromethane (DCM).
- **Reaction Initiation:** Cool the solution to 0°C using an ice bath. While stirring, add an excess of activated manganese dioxide (approximately 5-10 equivalents) portion-wise.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and continue stirring overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with additional DCM.
- **Isolation:** Combine the filtrates and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude **2-Methyl-6-(trifluoromethyl)nicotinaldehyde** can be further purified by column chromatography on silica gel if necessary.

This self-validating protocol relies on the clear physical separation of the solid oxidant and the visual confirmation of product formation via TLC, ensuring a high degree of confidence in the outcome.

Spectroscopic Characterization (Expected)

While specific experimental spectra for **2-Methyl-6-(trifluoromethyl)nicotinaldehyde** are not provided in the searched literature, its structure allows for the prediction of key spectroscopic features.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons on the pyridine ring, and the aldehydic proton. The aldehydic proton will appear as a singlet at a characteristic downfield shift (around 9-10 ppm). The aromatic protons will exhibit splitting patterns dependent on their coupling with each other. The methyl protons will likely appear as a singlet in the upfield region.
- ^{13}C NMR: The carbon NMR spectrum will show signals for the methyl carbon, the carbons of the pyridine ring, the trifluoromethyl carbon (likely a quartet due to coupling with fluorine), and the highly deshielded carbonyl carbon of the aldehyde group (typically in the 190-200 ppm range).
- IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1700-1720 cm^{-1} . Other characteristic peaks for C-H, C-N, and C-F bonds will also be present.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (189.13 g/mol). Fragmentation patterns would likely involve the loss of the aldehyde group or the trifluoromethyl group.

Applications in Drug Development and Research

The trifluoromethyl group is a crucial substituent in modern medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5][6] The introduction of a trifluoromethyl group can significantly alter the electronic properties of a molecule, which can be advantageous in drug design.[7]

2-Methyl-6-(trifluoromethyl)nicotinaldehyde, as a trifluoromethyl-substituted pyridine derivative, is a valuable building block for the synthesis of novel therapeutic agents and agrochemicals.[8] The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including:

- Reductive amination: to introduce diverse amine functionalities.
- Wittig and Horner-Wadsworth-Emmons reactions: to form alkenes.[2]
- Condensation reactions: to construct heterocyclic systems.

Derivatives of trifluoromethylpyridines have been explored for their potential in treating a range of diseases, and this aldehyde is a key intermediate for accessing such compounds. For instance, similar structures are used in the development of treatments for Alzheimer's disease.
[3]

Safety and Handling

2-Methyl-6-(trifluoromethyl)nicotinaldehyde is classified as harmful and an irritant.[1] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area or a fume hood.[9]

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[9]
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[9]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] It is sensitive to air and should be stored under an inert atmosphere.[2]
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the victim to fresh air. Seek medical attention if irritation or other symptoms persist.[9]

Conclusion

2-Methyl-6-(trifluoromethyl)nicotinaldehyde is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a reactive aldehyde group and a trifluoromethyl-substituted pyridine ring makes it an attractive starting material for the synthesis of complex molecules with desirable biological and physical properties. This guide provides a foundational understanding

of its structure, properties, synthesis, and applications, empowering researchers to effectively utilize this compound in their scientific endeavors.

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